molecular formula C10H9Cl2NO3 B494638 methyl 2-[(3,4-dichlorophenyl)formamido]acetate

methyl 2-[(3,4-dichlorophenyl)formamido]acetate

Cat. No.: B494638
M. Wt: 262.09g/mol
InChI Key: GXJPXWMIOFURQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3,4-dichlorophenyl)formamido]acetate: is an organic compound that features a formamido group attached to a 3,4-dichlorophenyl ring and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(3,4-dichlorophenyl)formamido]acetate typically involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with methyl glycinate to yield the final product. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as nitrating agents or halogenating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro, halogen, or other functional groups on the phenyl ring.

Scientific Research Applications

Chemistry: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of formamido and dichlorophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(3,4-dichlorophenyl)formamido]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, while the dichlorophenyl ring can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • Methyl 2-[(2,5-dichlorophenyl)formamido]acetate
  • Ethyl 2-[(3,4-dichlorophenyl)formamido]acetate
  • Methyl 2-[(3,4-dichlorophenyl)amino]acetate

Uniqueness: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate is unique due to the specific positioning of the dichloro substituents on the phenyl ring and the presence of the formamido group. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H9Cl2NO3

Molecular Weight

262.09g/mol

IUPAC Name

methyl 2-[(3,4-dichlorobenzoyl)amino]acetate

InChI

InChI=1S/C10H9Cl2NO3/c1-16-9(14)5-13-10(15)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,15)

InChI Key

GXJPXWMIOFURQB-UHFFFAOYSA-N

SMILES

COC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dichloromethane (150 mL) and then triethylamine (33.0 mL, 234 mmol, 2.0 eq.) were added to glycine methyl ester hydrochloride (14.7 g, 117 mmol, 1.0 eq.). The mixture was stirred and cooled to 2° C. using an ice/water bath. A solution of 3,4-dichlorobenzoyl chloride (24.55 g, 117 mmol, 1.0 eq.) in dichloromethane (75 mL) was added over 7 minutes. The mixture was stirred for 1 hour at 2° C., then left to stir at room temperature overnight (16 hours). Water (225 mL) was added and the mixture was stirred rapidly for 30 minutes at room temperature. The layers were separated. The organic layer was washed with water (225 mL), then evaporated to dryness using a rotary evaporator to give an off-white solid. The isolated solid (26.18 g, 85%) was added to dichloromethane (300 mL, 10 vols.) with 1 M sodium hydroxide solution (300 mL, 10 vols). The lower organic layer was concentrated to dryness in vacuo (25.91 g, 84%).
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24.55 g
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26.18 g
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300 mL
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300 mL
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33 mL
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14.7 g
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150 mL
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225 mL
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